Cas no 1212180-27-2 (a-Me-Phe(2-Br)-OH·H2O)

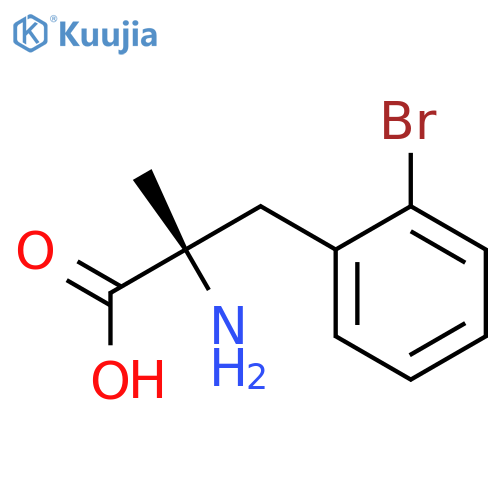

a-Me-Phe(2-Br)-OH·H2O structure

商品名:a-Me-Phe(2-Br)-OH·H2O

CAS番号:1212180-27-2

MF:C10H12BrNO2

メガワット:258.111782073975

MDL:MFCD30534319

CID:1003723

a-Me-Phe(2-Br)-OH·H2O 化学的及び物理的性質

名前と識別子

-

- (S)-a-Methyl-2-bromophenylalanine

- (S)-N-Methyl 2-bromophenylalaine

- (S)-Α-METHYL-2-BROMOPHENYLALANINE·H2O

- 2-Bromo-α-methyl-L-phenylalanine

- H-alpha-Me-L-Phe(2-Br)-OH

- a-Me-Phe(2-Br)-OH·H2O

-

- MDL: MFCD30534319

- インチ: InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-4-2-3-5-8(7)11/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1

- InChIKey: CEQZLKYRAINNIW-JTQLQIEISA-N

- ほほえんだ: C([C@@](N)(CC=1C(=CC=CC1)Br)C)(=O)O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

じっけんとくせい

- 密度みつど: 1.520±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 微溶性(3.1 g/l)(25ºC)、

a-Me-Phe(2-Br)-OH·H2O 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1047953-250mg |

-Me-Phe(2-Br)-OHH2O |

1212180-27-2 | 95% | 250mg |

$545 | 2023-09-04 | |

| Alichem | A019109111-1g |

(S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid |

1212180-27-2 | 95% | 1g |

$666.60 | 2023-09-04 | |

| Chemenu | CM293980-1g |

(S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid |

1212180-27-2 | 95% | 1g |

$617 | 2021-06-09 | |

| TRC | A245645-25mg |

a-Me-Phe(2-Br)-OH·H2O |

1212180-27-2 | 25mg |

$ 180.00 | 2022-06-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513161-250mg |

(S)-2-amino-3-(2-bromophenyl)-2-methylpropanoic acid |

1212180-27-2 | 98% | 250mg |

¥2015.00 | 2024-08-09 | |

| eNovation Chemicals LLC | Y0994411-5g |

(S)-2-amino-3-(2-bromophenyl)-2-methylpropanoic acid |

1212180-27-2 | 95% | 5g |

$2100 | 2025-02-28 | |

| Key Organics Ltd | AS-60278-1G |

(2S)-2-amino-3-(2-bromophenyl)-2-methylpropanoic acid |

1212180-27-2 | >95% | 1g |

£700.00 | 2025-02-08 | |

| TRC | A245645-100mg |

a-Me-Phe(2-Br)-OH·H2O |

1212180-27-2 | 100mg |

$ 465.00 | 2022-06-08 | ||

| Ambeed | A488969-1g |

(S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid |

1212180-27-2 | 95+% | 1g |

$804.0 | 2024-04-25 | |

| A2B Chem LLC | AE42722-250mg |

(S)-2-Amino-3-(2-bromophenyl)-2-methylpropanoic acid |

1212180-27-2 | 95% | 250mg |

$303.00 | 2024-04-20 |

a-Me-Phe(2-Br)-OH·H2O 関連文献

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

1212180-27-2 (a-Me-Phe(2-Br)-OH·H2O) 関連製品

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1212180-27-2)a-Me-Phe(2-Br)-OH·H2O

清らかである:99%

はかる:1g

価格 ($):724.0